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molecular formula C12H12N2O B8365412 N-(1-Methyl-3-isoquinolinyl)acetamide CAS No. 15787-17-4

N-(1-Methyl-3-isoquinolinyl)acetamide

Cat. No. B8365412
M. Wt: 200.24 g/mol
InChI Key: TVBXINVWIOTZIV-UHFFFAOYSA-N
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Patent
US08802711B2

Procedure details

Acetic anhydride (1.4 mL, 15 mmol) was added to a suspension of Example 141A (0.79 g, 5.0 mmol) and triethylamine (0.76 ml, 5.5 mmol) in CH2Cl2 (20 mL) at ambient temperature. The mixture was stirred for 3.5 hours, then the volatiles were removed under reduced pressure. The residue was chased with toluene (3×25 mL) and then concentrated under reduced pressure to provide the title compound. MS (ESI) m/z 201 (M+H)+.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH3:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[C:11]([NH2:19])[N:10]=1.C(N(CC)CC)C>C(Cl)Cl>[CH3:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[C:11]([NH:19][C:5](=[O:7])[CH3:6])[N:10]=1

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.79 g
Type
reactant
Smiles
CC1=NC(=CC2=CC=CC=C12)N
Name
Quantity
0.76 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC1=NC(=CC2=CC=CC=C12)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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